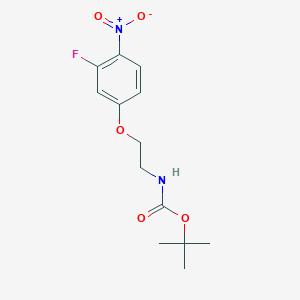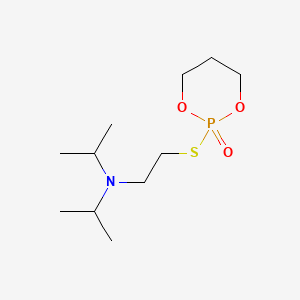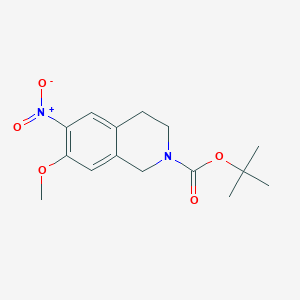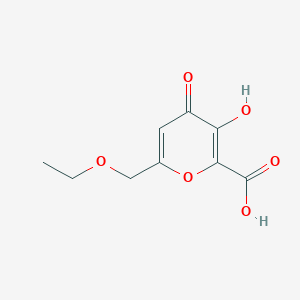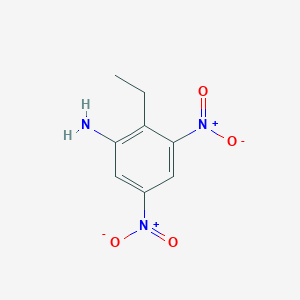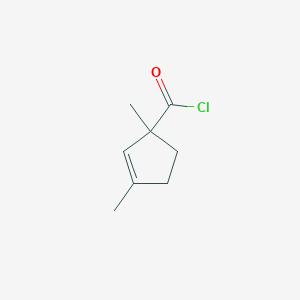
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide generated in situ from α-silylamine in the presence of an acid . The reaction conditions often include the use of dichloromethane as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of environmentally friendly reagents and solvents is considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Scientific Research Applications
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds also contain a trifluoromethyl group and a pyrrolidine ring but differ in the position of the substituents.
Pyrrolidine-2-one: A structurally related compound with a lactam ring instead of a carbamate group.
Prolinol: Contains a hydroxyl group instead of a carbamate group and is used in similar applications.
Uniqueness
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of its trifluoromethyl and carbamate groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate group provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-7-4-5-15(6-7)10(11,12)13/h7H,4-6H2,1-3H3,(H,14,16)/t7-/m0/s1 |
InChI Key |
HFLHLHSYWLHRRT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
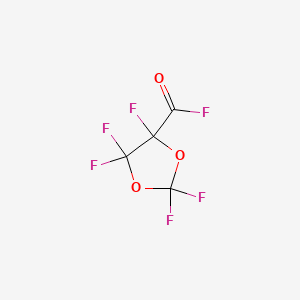

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)

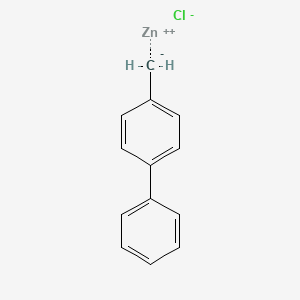
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
